N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an amino group, a fluorine atom, and a phenoxy group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 2-fluoroaniline to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reaction: The amino group is coupled with 3-methylphenol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the phenoxy linkage.
Amidation: The final step involves the amidation of the resulting intermediate with butanoyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The phenoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-(3-methylphenoxy)-butanamide
- N-(5-Amino-2-bromophenyl)-2-(3-methylphenoxy)-butanamide
- N-(5-Amino-2-iodophenyl)-2-(3-methylphenoxy)-butanamide
Comparison: N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-butanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-methylphenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-3-16(22-13-6-4-5-11(2)9-13)17(21)20-15-10-12(19)7-8-14(15)18/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSYQCQFTIKVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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